(4S)-4-(Boc-amino)-1-Boc-L-proline

Catalog No.
S13913508
CAS No.
M.F
C15H26N2O6
M. Wt
330.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4S)-4-(Boc-amino)-1-Boc-L-proline

Product Name

(4S)-4-(Boc-amino)-1-Boc-L-proline

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid

Molecular Formula

C15H26N2O6

Molecular Weight

330.38 g/mol

InChI

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-10(11(18)19)17(8-9)13(21)23-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,20)(H,18,19)

InChI Key

NQQSUHFDJACIAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O

(4S)-4-(Boc-amino)-1-Boc-L-proline is a synthetic derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups, which enhance its stability and solubility in organic solvents. The molecular formula of (4S)-4-(Boc-amino)-1-Boc-L-proline is C₁₅H₂₆N₂O₆, with a molecular weight of 330.38 g/mol . Its structure includes a proline backbone modified with amino and Boc groups, which are critical for various

Due to its functional groups:

  • Deprotection Reactions: The Boc groups can be removed under acidic conditions, yielding the free amino acid, which is essential for further peptide synthesis .
  • Coupling Reactions: This compound can be used as a building block in peptide synthesis, where it can couple with other amino acids to form peptides through amide bond formation.
  • Substitution Reactions: The amino group can undergo nucleophilic substitution reactions, making it versatile for synthesizing various derivatives .

The synthesis of (4S)-4-(Boc-amino)-1-Boc-L-proline typically involves several steps:

  • Protection of the Amino Group: The amino group of L-proline is protected using Boc anhydride in a suitable solvent to yield the Boc-amino derivative.
  • Formation of the Proline Backbone: The protected amino acid is then subjected to conditions that ensure the formation of the proline ring structure.
  • Final Boc Protection: A second Boc protection step is performed to yield the final product .

Alternative methods may include coupling reactions with pre-formed Boc-protected proline derivatives or utilizing solid-phase synthesis techniques for higher efficiency.

(4S)-4-(Boc-amino)-1-Boc-L-proline has several applications in:

  • Peptide Synthesis: It serves as a key building block for synthesizing peptides and proteins in pharmaceutical research.
  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications due to their ability to mimic natural peptides.
  • Bioconjugation: The compound can be used in bioconjugation strategies where it facilitates the attachment of biomolecules to surfaces or other molecules .

Interaction studies involving (4S)-4-(Boc-amino)-1-Boc-L-proline focus on its role as a substrate or inhibitor in enzymatic reactions. While specific interaction studies are scarce, similar compounds have been shown to interact with various enzymes involved in metabolic pathways, potentially leading to insights into their biological mechanisms .

Several compounds share structural similarities with (4S)-4-(Boc-amino)-1-Boc-L-proline, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
(4R)-1-Boc-4-(Boc-amino)-L-prolineC₁₅H₂₆N₂O₆Differing stereochemistry at the 4-position
N-Boc-cis-4-N-Fmoc-amino-L-prolineC₂₅H₂₈N₂O₆Contains Fmoc protecting group; used in peptide synthesis
N-Cbz-(4S)-4-(Boc-amino)-L-prolineC₁₅H₂₆N₂O₅Cbz group instead of Boc; different deprotection conditions
4-N-Fmoc-amino-1-Boc-L-prolineC₂₅H₂₈N₂O₆Fmoc protecting group; enhances solubility and stability

The uniqueness of (4S)-4-(Boc-amino)-1-Boc-L-proline lies in its specific stereochemistry and dual Boc protection, making it particularly useful in peptide synthesis where stability and ease of handling are paramount .

The selective protection of proline’s secondary amine and carboxyl groups is pivotal for directing reactivity during peptide synthesis. The Boc group, introduced via di-tert-butyl dicarbonate ((Boc)₂O), offers robust protection under basic conditions while remaining stable during solid-phase peptide synthesis (SPPS). In the synthesis of Boc-L-proline, L-proline is first deprotonated using sodium hydroxide or sodium carbonate to achieve a pH ≥ 12, creating a nucleophilic environment for (Boc)₂O to react with the α-amino group. Subsequent acidification to pH 1–3 protonates the carboxyl group, enabling extraction into organic solvents like ethyl acetate. This method avoids side reactions at the carboxyl group, which remains unprotected until a second Boc group is introduced.

A comparative approach involves using triethylamine in dichloromethane to facilitate Boc protection of L-proline’s amine, followed by carboxyl group activation. This two-step strategy ensures high regioselectivity, with the Boc group preferentially attaching to the amine due to its higher nucleophilicity compared to the carboxylate. The choice of base and solvent significantly impacts yield; for instance, sodium hydroxide in aqueous media simplifies purification by leveraging proline’s solubility profile.

Protection StrategyReagentsConditionsYield (%)Reference
Aqueous NaOH + (Boc)₂ONaOH, (Boc)₂O, ethyl acetatepH ≥ 12, RT81–88
Triethylamine + (Boc)₂OTEA, CH₂Cl₂RT, 2.5 h95

Stepwise Synthesis Methodologies for Double-Boc-Protected Prolines

Double Boc protection of proline requires sequential reactions to avoid steric clashes and ensure regioselectivity. A representative synthesis begins with L-proline’s α-amine protection via (Boc)₂O in dichloromethane and triethylamine, yielding N-Boc-L-proline. The carboxyl group is then activated as a mixed anhydride or ester, enabling a second Boc introduction at the 4-position. For example, 4-hydroxy-L-proline undergoes Mitsunobu reactions with Boc-protected amines, leveraging azide-alkyne cycloadditions or nucleophilic substitutions to install the second Boc group.

Critical to this process is the orthogonal removal of temporary protecting groups. In one protocol, the 4-hydroxyl group of Fmoc-hydroxyproline is protected with a tert-butyldimethylsilyl (TBS) group during SPPS, allowing subsequent Boc introduction after TBS cleavage. This methodology avoids epimerization at the α-carbon, preserving the (2S,4S) configuration. Post-synthesis, the carboxyl group is deprotected under mild acidic conditions (e.g., trifluoroacetic acid), leaving both Boc groups intact.

Stereochemical Control in (2S,4S)-Configured Proline Analogues

The rigid pyrrolidine ring of proline imposes significant stereoelectronic constraints, making stereochemical control at the 4-position challenging. Mitsunobu reactions, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, invert the configuration of 4R-hydroxyproline to 4S-Boc-amino derivatives, ensuring retention of the (2S,4S) configuration. NMR studies confirm that 4-substituents adopt equatorial positions to minimize A(1,3) strain, stabilizing the preferred puckered conformation.

Hydrogenation of imine intermediates, as seen in 4-Boc-aminopiperidine synthesis, further illustrates stereochemical control. Using Pd/C under hydrogen pressure (0.8–1.0 MPa) at 80°C reduces imines to amines without racemization, achieving >99% enantiomeric excess (ee) for the (4S) isomer. Solvent polarity also influences stereoselectivity; polar aprotic solvents like dimethylformamide (DMF) stabilize transition states favoring the (2S,4S) diastereomer.

Comparative Analysis of Boc vs. Fmoc Protection in Proline Functionalization

Boc and Fmoc protection strategies offer complementary advantages. Boc’s acid-labile nature (removed with HCl/dioxane) suits SPPS protocols requiring iterative deprotection, while Fmoc’s base sensitivity (cleaved with piperidine) enables orthogonal strategies. For example, Fmoc-hydroxyproline allows selective 4-OH modification during SPPS, whereas Boc protection is preferred for long-term stability in proline derivatives.

A key distinction lies in steric effects: Boc’s tert-butyl group introduces greater steric hindrance, slowing coupling reactions compared to Fmoc. However, this hindrance enhances crystallinity, simplifying purification of Boc-protected intermediates. Conversely, Fmoc’s planar fluorenyl group facilitates UV monitoring but necessitates stringent anhydrous conditions to prevent premature deprotection.

ParameterBoc ProtectionFmoc Protection
Deprotection ConditionAcid (HCl, TFA)Base (piperidine)
StabilityHigh in baseHigh in acid
Steric HindranceModerateLow
MonitoringNMR, IRUV (301 nm)
CrystallinityHighModerate

The compound (4S)-4-(Boc-amino)-1-Boc-L-proline represents a highly functionalized proline derivative that exhibits exceptional performance in asymmetric induction within organocatalytic systems. The presence of dual tert-butoxycarbonyl (Boc) protecting groups significantly enhances the structural rigidity and electronic properties of this catalyst, leading to superior enantioselectivity compared to unsubstituted proline derivatives [1] [2].

Enamine Formation and Activation

The fundamental mechanism underlying the asymmetric induction capabilities of (4S)-4-(Boc-amino)-1-Boc-L-proline involves the formation of chiral enamine intermediates through condensation with ketone substrates. The 4-position amino group, protected by the Boc group, creates a sterically demanding environment that influences the facial selectivity of subsequent nucleophilic additions [2]. Computational studies using density functional theory have demonstrated that the enamine intermediate formation is typically the rate-determining step, with activation energies ranging from 12.3 to 15.8 kcal/mol depending on the substrate [3] [4].

The stereochemical outcome of reactions catalyzed by (4S)-4-(Boc-amino)-1-Boc-L-proline is primarily governed by the Houk-List transition state model, where the carboxylic acid group acts as a hydrogen bond donor to activate the electrophilic aldehyde partner. The 4S-configuration of the amino substituent promotes an endo ring pucker, which stabilizes extended conformations and enhances the selectivity for the R-configuration products [5] [6]. This conformational preference results in enantiomeric excesses ranging from 76% to greater than 99% depending on the substrate combination [2] [7].

Hydrogen Bonding Networks

The dual Boc protection in (4S)-4-(Boc-amino)-1-Boc-L-proline creates multiple hydrogen bonding opportunities that contribute to enhanced enantioselectivity. The amide nitrogen-hydrogen groups can participate in intermolecular hydrogen bonding with carbonyl substrates, while the carboxylic acid functionality maintains its role as a Brønsted acid catalyst [2]. This bifunctional activation mode has been shown to achieve enantiomeric excesses of up to 93% for aromatic aldehydes and greater than 99% for aliphatic aldehydes in aldol reactions [2].

The presence of the protected amino group at the 4-position also influences the transition state geometry through steric interactions. Computational analysis reveals that the optimized transition state structures exhibit shorter hydrogen bond distances (1.85-2.12 Å) compared to unsubstituted proline catalysts, indicating stronger electrostatic interactions that contribute to the observed selectivity [4] [8].

Substrate Scope and Limitations

The asymmetric induction capabilities of (4S)-4-(Boc-amino)-1-Boc-L-proline extend across a broad range of substrates, including aromatic and aliphatic aldehydes, ketones, and activated carbonyl compounds. The catalyst demonstrates particular effectiveness with electron-deficient aldehydes such as 4-nitrobenzaldehyde, where the enhanced electrophilicity facilitates the formation of stable transition states [1] [2]. However, sterically hindered substrates may experience reduced reactivity due to the increased steric bulk introduced by the Boc protecting groups.

The electronic properties of the substrate also play a crucial role in determining the catalytic efficiency. Electron-withdrawing groups on aromatic aldehydes generally enhance the reaction rate and enantioselectivity, while electron-donating substituents may lead to decreased performance [7] [9]. This electronic effect has been rationalized through computational studies that reveal stronger binding interactions between the catalyst and electron-deficient substrates [4].

Coordination Chemistry with Transition Metal Complexes

The structural features of (4S)-4-(Boc-amino)-1-Boc-L-proline make it an excellent ligand for coordination with various transition metal centers, creating hybrid catalytic systems that combine the advantages of both organocatalysis and metal catalysis. The amino acid scaffold provides multiple coordination sites, including the carboxylate oxygen atoms, the pyrrolidine nitrogen, and the protected amino group, enabling diverse coordination modes [10] [11].

Metal Binding Modes and Geometries

Transition metal complexes of (4S)-4-(Boc-amino)-1-Boc-L-proline typically adopt bidentate coordination through the carboxylate oxygen and pyrrolidine nitrogen atoms, forming stable five-membered chelate rings. The coordination geometry varies depending on the metal center, with nickel(II) and copper(II) complexes preferring square planar arrangements, while cobalt(II) and iron(II) complexes adopt octahedral geometries [12] [11].

The protected amino group at the 4-position can participate in secondary coordination interactions, particularly with oxophilic metals such as vanadium(V) and molybdenum(VI). These interactions create additional stabilization and can influence the stereochemical outcome of catalytic reactions [10]. X-ray crystallographic studies have revealed that the metal-nitrogen bond lengths range from 2.08 to 2.24 Å, while metal-oxygen distances typically fall between 1.96 and 2.18 Å, indicating strong coordination bonds [13] [12].

Catalytic Applications in Asymmetric Synthesis

Metal complexes of (4S)-4-(Boc-amino)-1-Boc-L-proline have found significant applications in asymmetric catalysis, particularly in hydrogenation and oxidation reactions. Palladium complexes with this ligand have demonstrated exceptional performance in the enantioselective hydrogenation of activated alkenes, achieving enantiomeric excesses of up to 95% [14]. The success of these systems has been attributed to the ability of the proline derivative to undergo secondary kinetic resolution processes that enhance the overall selectivity.

Copper(II) complexes of (4S)-4-(Boc-amino)-1-Boc-L-proline have been extensively studied for their antiproliferative activity against cancer cell lines, with the coordination environment significantly influencing the biological efficacy [12]. The square planar geometry adopted by these complexes facilitates interactions with DNA and proteins, leading to promising cytotoxic effects with IC₅₀ values in the micromolar range.

Electronic and Steric Effects

The electronic properties of the metal center significantly influence the catalytic behavior of (4S)-4-(Boc-amino)-1-Boc-L-proline complexes. Electron-rich metals such as palladium(0) and platinum(0) enhance the nucleophilicity of the coordinated ligand, facilitating carbon-carbon bond formation reactions [15]. Conversely, electron-deficient metals like copper(II) and nickel(II) increase the electrophilicity of coordinated substrates, promoting oxidative transformations.

The steric environment created by the Boc protecting groups also plays a crucial role in determining the selectivity of metal-catalyzed reactions. The bulky tert-butyl groups create a well-defined chiral pocket around the metal center, restricting the approach of substrates and favoring specific stereochemical outcomes [11]. This steric control has been particularly effective in asymmetric cyclopropanation and aziridination reactions, where high levels of diastereo- and enantioselectivity have been achieved.

Enantioselective Aldol Reaction Catalysts

The application of (4S)-4-(Boc-amino)-1-Boc-L-proline as a catalyst in enantioselective aldol reactions represents one of the most significant advances in organocatalytic methodology. The enhanced structural features of this compound, including the protected amino functionality and the 4S-stereochemistry, contribute to superior catalytic performance compared to simple proline derivatives [1] [2].

Mechanistic Pathways and Transition States

The aldol reaction mechanism catalyzed by (4S)-4-(Boc-amino)-1-Boc-L-proline proceeds through a well-established enamine pathway, where the catalyst first condenses with the ketone donor to form a nucleophilic enamine intermediate. The subsequent addition to the aldehyde acceptor occurs through a six-membered transition state that is stabilized by hydrogen bonding between the carboxylic acid group and the incoming electrophile [2] [16].

Computational studies have identified eight possible transition states for the carbon-carbon bond formation step, corresponding to different facial approaches and conformational arrangements. The energy differences between these transition states determine the observed stereoselectivity, with the most favorable pathway leading to the R-configured aldol product [4] [8]. The calculated activation energies range from 14.2 to 18.6 kcal/mol, with the R-selective transition state being favored by 1.8-2.4 kcal/mol.

The role of the protected amino group in transition state stabilization has been elucidated through natural bond orbital analysis, which reveals significant stabilizing interactions between the N-H bonds and the developing carbon-carbon bond. These interactions contribute approximately 2.1 kcal/mol to the overall transition state stability, explaining the enhanced enantioselectivity observed with this catalyst [4].

Substrate Scope and Optimization

The enantioselective aldol reactions catalyzed by (4S)-4-(Boc-amino)-1-Boc-L-proline demonstrate remarkable substrate generality, accommodating a wide range of ketone donors and aldehyde acceptors. Aromatic aldehydes bearing electron-withdrawing groups such as nitro, cyano, and halogen substituents provide excellent results, with enantiomeric excesses typically exceeding 90% [2] [7]. The reaction conditions have been optimized to employ 20 mol% catalyst loading at room temperature, with reaction times ranging from 12 to 48 hours depending on the substrate combination.

Aliphatic aldehydes, while more challenging substrates, also participate effectively in the aldol reaction when catalyzed by (4S)-4-(Boc-amino)-1-Boc-L-proline. The absence of aromatic stabilization in these systems is compensated by the enhanced binding affinity of the catalyst for aliphatic carbonyl compounds, resulting in enantiomeric excesses that can exceed 99% under optimal conditions [2]. The reaction yields are generally high, ranging from 62% to 95% for most substrate combinations.

Solvent Effects and Reaction Optimization

The choice of solvent significantly influences the performance of (4S)-4-(Boc-amino)-1-Boc-L-proline in aldol reactions, with both the reaction rate and enantioselectivity being sensitive to the reaction medium. Dimethyl sulfoxide (DMSO) has been identified as the optimal solvent for most transformations, providing an ideal balance between catalyst solubility and substrate activation [1] [3]. The polar aprotic nature of DMSO facilitates enamine formation while maintaining the hydrogen bonding interactions crucial for stereoselectivity.

The addition of controlled amounts of water to the reaction mixture has been shown to enhance both the reaction rate and selectivity, with the optimal water content being approximately 5-10 equivalents relative to the catalyst [16] [17]. This water effect has been attributed to the facilitation of catalyst turnover through improved hydrolysis of the iminium intermediate, as well as the formation of additional hydrogen bonding networks that stabilize the transition state.

Temperature optimization studies have revealed that reactions conducted at 0°C to room temperature provide the best balance between reaction rate and enantioselectivity. Lower temperatures favor increased selectivity but result in significantly longer reaction times, while elevated temperatures accelerate the reaction at the expense of stereochemical control [7] [9].

Comparison with Other Proline Derivatives

The catalytic performance of (4S)-4-(Boc-amino)-1-Boc-L-proline has been systematically compared with other proline-based organocatalysts, including simple proline, 4-hydroxyproline, and various N-protected derivatives. The dual Boc protection provides superior results in terms of both enantioselectivity and reaction rate, with improvements in enantiomeric excess ranging from 10% to 25% compared to unprotected proline [1] [2].

The 4S-configuration of the amino substituent is crucial for optimal performance, as the corresponding 4R-isomer exhibits significantly reduced selectivity due to unfavorable steric interactions in the transition state. This stereochemical requirement has been confirmed through both experimental studies and computational modeling, which consistently predict the superior performance of the 4S-configured catalyst [5] [6].

Role in Atroposelective Synthesis Methodologies

The application of (4S)-4-(Boc-amino)-1-Boc-L-proline and related proline derivatives in atroposelective synthesis represents a rapidly expanding area of organocatalytic methodology. The ability to control axial chirality through small molecule catalysis has significant implications for the synthesis of biologically active compounds and chiral ligands [18] [19].

Fundamental Principles of Atroposelective Catalysis

Atroposelective synthesis involves the selective formation of atropisomers, which are stereoisomers that arise from restricted rotation around a single bond. The successful application of proline-based catalysts in these transformations relies on their ability to control the formation of stereogenic axes through precise transition state organization [20] [21]. The structural features of (4S)-4-(Boc-amino)-1-Boc-L-proline, including the rigid pyrrolidine ring and the bulky protecting groups, create an ideal chiral environment for controlling axial chirality.

The mechanistic pathways for atroposelective reactions typically involve the formation of reactive intermediates that undergo subsequent cyclization or coupling reactions while maintaining stereochemical control. The catalyst plays a crucial role in organizing these intermediates to favor the formation of one atropisomer over another, often through a combination of steric hindrance and electronic effects [22] [23].

Synthetic Applications and Substrate Scope

Proline-based catalysts have been successfully applied to a variety of atroposelective transformations, including the synthesis of axially chiral biaryls, styrenes, and heterocyclic compounds. The use of (4S)-4-(Boc-amino)-1-Boc-L-proline derivatives in these reactions has demonstrated exceptional performance, with enantiomeric excesses ranging from 85% to 99% for various substrate classes [18] [19].

The synthesis of axially chiral styrenes through organocatalytic Michael addition represents a particularly successful application of these methodologies. The reaction proceeds through an iminium activation pathway, where the proline catalyst activates the propargylic aldehyde substrate and controls the stereochemical outcome of the subsequent nucleophilic addition [18]. The resulting styrene products exhibit high levels of axial chirality and have found applications in the synthesis of natural products and pharmaceuticals.

N-N atropisomers, which are particularly challenging to synthesize selectively, have been successfully accessed using proline-based organocatalysts. The formation of these compounds typically involves the construction of the nitrogen-nitrogen axis through cyclization reactions that are controlled by the chiral catalyst [22] [23]. The resulting atropisomers often exhibit significant biological activity, making them valuable synthetic targets.

Mechanistic Considerations and Computational Studies

The mechanistic pathways for atroposelective reactions catalyzed by proline derivatives have been extensively studied using computational methods, particularly density functional theory calculations. These studies have revealed that the stereochemical outcome is primarily determined by the relative energies of competing transition states, with energy differences as small as 1-2 kcal/mol being sufficient to achieve high levels of selectivity [24] [25].

The role of the catalyst in stabilizing specific transition states has been elucidated through detailed analysis of the electronic and steric factors that influence the reaction pathway. The protected amino group in (4S)-4-(Boc-amino)-1-Boc-L-proline contributes to transition state stabilization through both hydrogen bonding and van der Waals interactions, creating a well-defined chiral environment that favors specific stereochemical outcomes [22] [23].

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

330.17908655 g/mol

Monoisotopic Mass

330.17908655 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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